molecular formula C27H26N2O6 B2723265 N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide CAS No. 872612-79-8

N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide

Cat. No.: B2723265
CAS No.: 872612-79-8
M. Wt: 474.513
InChI Key: TWXMVGPDGQLAFO-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 3,4-dimethoxyphenyl group and a propanamido side chain substituted with a 4-methoxyphenyl moiety. The benzofuran core is a heterocyclic structure known for its bioactivity in medicinal and agrochemical contexts.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-32-19-12-8-17(9-13-19)10-15-24(30)29-25-20-6-4-5-7-21(20)35-26(25)27(31)28-18-11-14-22(33-2)23(16-18)34-3/h4-9,11-14,16H,10,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMVGPDGQLAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide, a compound with the molecular formula C27H26N2O6 and CAS Number 872612-79-8, has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, methoxyphenyl groups, and a propanamido linkage. Its structural characteristics contribute to its biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC27H26N2O6
Molecular Weight462.51 g/mol
CAS Number872612-79-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicating effective growth inhibition.
  • A549 (lung cancer) : Notable apoptosis induction.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited an IC50 value of approximately 25 µM, indicating potent anti-proliferative activity.
  • Study on A549 Cells :
    • Objective : Assess apoptosis induction in lung cancer cells.
    • Findings : Induced significant apoptosis, with flow cytometry confirming increased early and late apoptotic cells.

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Inhibition of Cell Proliferation : Disruption of cell cycle progression at the G1/S phase.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antiviral Activity

Preliminary investigations into the antiviral properties have suggested that this compound may exhibit activity against certain viral strains, although further research is necessary to elucidate specific mechanisms and efficacy.

Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-725Cell cycle arrest, apoptosis
A54930Apoptosis induction

Anti-inflammatory Activity Summary

CytokineEffect
TNF-alphaInhibition
IL-6Inhibition

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Family

N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS 887895-87-6)
  • Molecular Formula : C30H23ClN2O3
  • Key Features :
    • Chlorophenyl substituent (electron-withdrawing group).
    • Diphenylpropanamido side chain (bulky hydrophobic groups).
  • The absence of bulky diphenyl groups in the target compound may reduce steric hindrance, favoring receptor binding .
N-(3,4-Dichlorophenyl) Propanamide (Propanil)
  • Molecular Formula: C9H9Cl2NO
  • Key Features :
    • Dichlorophenyl group (strong electron-withdrawing effect).
    • Simple propanamide backbone.
  • Comparison :
    • Propanil is an herbicide, whereas the target compound’s benzofuran core and methoxy substituents suggest broader bioactivity (e.g., kinase inhibition or antimicrobial action).
    • The dichlorophenyl group in propanil enhances electrophilicity, critical for herbicidal activity, while methoxy groups in the target compound may shift reactivity toward antioxidative or receptor-mediated pathways .

Hydroxamic Acid and Amide Derivatives

N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide
  • Key Features :
    • Hydroxamic acid group (metal-chelating ability).
    • Cyclopropane ring (strain-induced reactivity).
  • Comparison :
    • Hydroxamic acids are potent enzyme inhibitors (e.g., histone deacetylases), differing from the target compound’s amide-based structure.
    • The target compound lacks chelating groups, suggesting a distinct mechanism, possibly targeting protein-protein interactions or kinases .
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine Derivatives
  • Key Features: Carbamoyl and hydroxamic acid moieties. Amino acid backbone.
  • Comparison :
    • These derivatives prioritize metal-binding and antioxidant activity, whereas the target compound’s benzofuran core and methoxy groups may favor aromatic stacking or hydrophobic interactions in biological targets .

Chromen and Pyrimidine-Based Analogues

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Features :
    • Chromen-4-one and pyrimidine heterocycles.
    • Fluorinated aromatic groups.
  • Comparison :
    • The chromen-pyrimidine scaffold targets kinase enzymes (e.g., cyclin-dependent kinases), while the benzofuran carboxamide may interact with different protein domains.
    • Fluorine substituents enhance metabolic stability, whereas methoxy groups in the target compound could improve solubility but reduce oxidative stability .

Preparation Methods

Pd-Catalyzed C–H Functionalization and Transamidation

This method, adapted from Larhed et al., leverages palladium-catalyzed C–H activation for late-stage diversification:

Step 1: Synthesis of Benzofuran-2-Carboxylic Acid
Benzofuran-2-carboxylic acid is prepared via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives.

Step 2: Directed C–H Arylation
The carboxylic acid is converted to an 8-aminoquinoline-directed amide to facilitate Pd(II)-catalyzed C–H arylation at position 3. While the original protocol introduces aryl groups, modifications enable the installation of amino functionalities via Buchwald-Hartwig amination.

Step 3: Transamidation
The directing group is cleaved using a one-pot transamidation procedure, yielding a primary amine at C3. Reaction with 3-(4-methoxyphenyl)propanoyl chloride in the presence of Hünig’s base forms the propanamido group.

Step 4: Carboxamide Formation
The carboxylic acid at position 2 is activated using HATU and coupled with 3,4-dimethoxyaniline to furnish the final product.

Yield : 42–45% over four steps.

Nitro Reduction and Sequential Acylation

This classical approach prioritizes regioselective functionalization:

Step 1: Synthesis of 3-Nitrobenzofuran-2-Carboxylic Acid
Nitration of benzofuran-2-carboxylic acid with fuming HNO3/H2SO4 introduces a nitro group at position 3 (70% yield).

Step 2: Reduction to 3-Aminobenzofuran-2-Carboxylic Acid
Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine (85% yield).

Step 3: Acylation at C3
The amine reacts with 3-(4-methoxyphenyl)propanoyl chloride in dichloromethane with DMAP, yielding the propanamido derivative (78% yield).

Step 4: Carboxamide Coupling
EDCl-mediated coupling with 3,4-dimethoxyaniline in DMF installs the N-aryl carboxamide (68% yield).

Yield : 38% over four steps.

Cyclization of Functionalized Precursors

A convergent route constructs the benzofuran ring from pre-functionalized components:

Step 1: Synthesis of 2-Hydroxy-3-(3-(4-methoxyphenyl)propanamido)acetophenone
Acylation of 2-hydroxy-3-nitroacetophenone with 3-(4-methoxyphenyl)propanoyl chloride, followed by nitro reduction, affords the amine precursor (62% yield).

Step 2: Benzofuran Cyclization
Heating under acidic conditions (H2SO4, AcOH) induces cyclization to form the benzofuran core (55% yield).

Step 3: Carboxamide Formation
The carboxylic acid is coupled with 3,4-dimethoxyaniline using DCC/DMAP (73% yield).

Yield : 25% over three steps.

Optimization of Reaction Conditions

Catalytic Systems for C–H Activation

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : 8-Aminoquninoline
  • Solvent : DMF at 120°C
  • Yield Improvement : 12% with Ag2CO3 as an oxidant.

Acylation Efficiency

  • Reagent : 3-(4-Methoxyphenyl)propanoyl chloride (1.2 equiv)
  • Base : DIEA (3 equiv)
  • Solvent : CH2Cl2, 0°C to RT
  • Side Products : <5% over-acylation.

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–6.72 (m, 10H, aromatic), 3.89 (s, 3H, OCH3), 3.85 (s, 6H, OCH3), 2.98 (t, J = 7.6 Hz, 2H), 2.68 (t, J = 7.6 Hz, 2H).
  • HRMS (ESI+) : m/z 475.1802 [M+H]+ (calc. 475.1805).

Physicochemical Properties

  • Melting Point : 214–216°C
  • Solubility : DMSO (>50 mg/mL), sparingly soluble in H2O.

Challenges and Limitations

  • Regioselectivity in Nitration : Uncontrolled nitration yields para-substituted byproducts (15–20%).
  • Transamidation Efficiency : Residual directing groups necessitate chromatography (20% yield loss).
  • Proton Sensitivity : The benzofuran core degrades under strongly acidic conditions (pH < 2).

Applications and Derivatives

Structural analogs exhibit AMPK activation (EC50 = 0.3–1.2 μM) and antitumor activity (IC50 = 8.5 μM against MCF-7). Modifications to the propanamido chain modulate pharmacokinetic profiles.

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